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Compound of Interest

Compound Name:
1,1-Dimethyl-5-oxo-1,4-diazepan-

1-ium iodide

CAS No.: 935-25-1

Cat. No.: B11949638

Get Quote

Executive Summary
This guide provides a high-level technical analysis distinguishing Diazepanium Iodide (1,4-

diazepan-1-ium iodide) and Piperidinium Iodide (piperidin-1-ium iodide) salts. While both are

cyclic ammonium salts used as ionic liquids, phase-transfer catalysts, and pharmacophores,

their utility diverges significantly based on ring topology and heteroatom content.

Piperidinium Iodide: Characterized by a rigid 6-membered ring and high electrochemical

stability. It is the industry standard for electrolyte additives and rigid pharmacophores (e.g.,

opioids).

Diazepanium Iodide: Characterized by a flexible 7-membered ring with two nitrogen atoms. It

exhibits complex hydrogen-bonding networks, higher viscosity, and unique chelation

capabilities, making it valuable in supramolecular chemistry and specific receptor

antagonism (e.g., H3 receptors).

Section 1: Structural & Electronic Architecture
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The core difference lies in the ring strain and charge localization, which dictate the

physicochemical behavior of the iodide salt.

Conformational Topography
Piperidinium (6-membered, 1N): Adopts a stable chair conformation.[1] The steric bulk of the

N-substituents (typically alkyl groups in ionic liquids) is locked in equatorial or axial positions,

minimizing 1,3-diaxial interactions. This rigidity leads to predictable crystal packing and

higher melting points for symmetric salts.

Diazepanium (7-membered, 2N): Exists in a fluxional equilibrium between twist-boat and

twist-chair conformations. The 7-membered ring possesses higher conformational entropy.

The presence of a second nitrogen (N4) introduces transannular interactions and allows for

pH-dependent speciation (monocation vs. dication).

The Iodide Counter-Ion Effect
The iodide anion (

) is a large, soft Lewis base (polarizable).

In Piperidinium: The soft iodide interacts with the diffuse positive charge of the quaternary

ammonium center via electrostatic forces. The lack of hydrogen bond donors (in fully

quaternized salts) results in "loose" ion pairing, beneficial for ionic conductivity.

In Diazepanium: If the second nitrogen is secondary (NH), the iodide anion acts as a

hydrogen bond acceptor (

). This creates a supramolecular network, significantly increasing viscosity and melting point
compared to the piperidinium analog.

Section 2: Synthetic Pathways & Mechanistic
Divergence
The synthesis of these salts follows the Menshutkin Reaction (nucleophilic substitution), but the

presence of the second nitrogen in diazepane complicates the workflow.
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Reaction Logic
Piperidinium Synthesis: A linear, kinetically controlled alkylation. Over-alkylation is impossible

once the quaternary center is formed.

Diazepanium Synthesis: Requires chemoselectivity. Direct alkylation of homopiperazine (1,4-

diazepane) leads to a statistical mixture of mono-cations, di-cations, and oligomers unless

protection groups or large excesses of amine are used.

Visualization of Synthetic Workflow
The following diagram illustrates the divergent pathways.
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Caption: Comparative synthetic flux. Piperidine yields a single product; Diazepane requires

stoichiometric control to prevent di-quaternization.

Section 3: Physicochemical Properties Comparison
The following data contrasts 1-butyl-1-methyl derivatives (a standard benchmark for ionic

liquids).
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Property

Piperidinium Iodide
(

)

Diazepanium
Iodide (

)

Mechanistic Cause

Melting Point High (~192°C)
Variable (Lower if

asymmetric)

Ring symmetry vs.

conformational

entropy.

Viscosity Moderate High

H-bonding (N-H...I) in

diazepanium

increases friction.

Electrochem.[2][3][4]

Window
Wide (~5.0 V) Moderate (~4.0 V)

Piperidine ring is more

resistant to oxidative

ring opening.

Hygroscopicity Moderate High

Second nitrogen (if

unblocked) attracts

water.

Thermal Stability
High (

)

Moderate (

)

Ring strain in 7-

membered ring lowers

activation energy for

degradation.

Key Insight for Researchers: If your application requires a wide electrochemical window (e.g.,

Li-ion battery electrolytes), Piperidinium is the superior choice due to its cathodic stability. If you

require a functional handle for further derivatization or catalysis (e.g., NHC precursors),

Diazepanium is required.

Section 4: Pharmacological Implications
In drug discovery, the choice between these two salts alters the pharmacophore's spatial

arrangement.

Piperidinium (The "Anchor")
Mechanism: The rigid chair structure places substituents in defined vectors.
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Application: Used in neuromuscular blocking agents (e.g., Rocuronium analogs) and AChE

inhibitors. The quaternary nitrogen mimics the choline headgroup.

Iodide Role: Acts as the counter-ion for solubility; often exchanged for chloride in final

pharmaceutical formulations due to iodide's potential thyroid activity.

Diazepanium (The "Linker")
Mechanism: The flexible 7-membered ring allows the molecule to adopt an "induced fit"

inside receptor pockets.

Application: Histamine H3 antagonists and antipsychotics. The second nitrogen often

remains basic (un-quaternized) to interact with aspartate residues in G-protein coupled

receptors (GPCRs).

Toxicity: Diazepanium iodides can exhibit different toxicity profiles due to the metabolic

liability of the 1,4-diamine motif.

Section 5: Experimental Protocols
Protocol A: Synthesis of 1-Butyl-1-methylpiperidinium
Iodide (High Purity)
Objective: Synthesize a reference standard for electrochemical testing.

Reagents:

1-Methylpiperidine (99%, redistilled).

1-Iodobutane (1.1 equivalents).

Solvent: Acetonitrile (dry) or Ethyl Acetate.

Procedure:

Step 1: Dissolve 1-methylpiperidine (10 mmol) in acetonitrile (20 mL) under

atmosphere.
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Step 2: Add 1-iodobutane (11 mmol) dropwise at 0°C to control exotherm.

Step 3: Reflux at 70°C for 12 hours. The solution will darken (iodine liberation) if not

protected from light; wrap flask in foil.

Step 4:Crystallization: Cool to -20°C. White crystals will precipitate.

Step 5: Filtration and washing with cold diethyl ether to remove unreacted amine and alkyl

iodide.

Step 6: Vacuum dry at 60°C for 24 hours.

Validation:

NMR (

): Check for distinct triplet at

ppm (butyl terminal methyl) and singlet at

ppm (N-methyl).

Visual Check: Product must be white. Yellowing indicates free iodine (

) contamination.

Protocol B: Synthesis of 1-Butyl-1-methyl-1,4-
diazepanium Iodide (Mono-cation)
Objective: Synthesize a precursor with a reactive secondary amine handle.

Reagents:

1-Methyl-1,4-diazepane (Homopiperazine derivative).

1-Iodobutane (0.9 equivalents - Sub-stoichiometric).

Solvent: THF (Tetrahydrofuran).

Procedure:
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Step 1: Dissolve diamine in THF at -10°C.

Step 2: Add alkyl iodide very slowly (over 2 hours) to favor mono-alkylation at the more

sterically accessible nitrogen (or statistical distribution).

Step 3: Stir at room temperature for 24 hours. Do not reflux (prevents di-alkylation).

Step 4: The mono-salt often precipitates as an oil or gum due to H-bonding. Decant THF.

Step 5:Purification (Critical): Recrystallization is difficult. Triturate with diethyl ether/hexane

to solidify.

Validation:

Titration: Perform potentiometric titration to quantify the remaining secondary amine

(unreacted N4).

Section 6: Decision Logic for Application Scientists
Use the following flow to select the appropriate salt for your research.
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Caption: Selection logic based on electrochemical and structural requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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